molecular formula C7H9NO2 B181220 4-Methoxy-1-methylpyridin-2(1H)-one CAS No. 41759-19-7

4-Methoxy-1-methylpyridin-2(1H)-one

Cat. No. B181220
CAS RN: 41759-19-7
M. Wt: 139.15 g/mol
InChI Key: AHWLNNONMGZYNN-UHFFFAOYSA-N
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Description

Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its appearance and odor.



Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reaction conditions, and the yield of the product.



Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the molecule.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs.



Physical And Chemical Properties Analysis

This includes the study of properties such as melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

Synthesis and Characterization

  • Synthesis Processes : The synthesis of derivatives of 4-Methoxy-1-methylpyridin-2(1H)-one, such as 5-methoxy-2-[(E)-(6-methylpyridin-2-ylimino)methyl]phenol, has been explored. These compounds exhibit stable crystal structures and properties like blue fluorescence (Bai Linsha, 2015).

  • Flexible Strategy for Derivative Synthesis : 3,5-Dihalogeno-4-methoxy-N-methylpyridin-2(1H)-ones have been utilized in Suzuki coupling reactions, leading to differentially disubstituted pyridones. This method is significant for developing bioactive natural products (Conreaux et al., 2007).

  • Metal/Organo Relay Catalysis : Methyl 4-aminopyrrole-2-carboxylates, derived from 5-methoxyisoxazoles and pyridinium ylides using a relay catalytic process, demonstrate the potential for novel synthetic applications (Galenko et al., 2015).

Structural and Molecular Studies

  • Crystal Structure Analysis : Studies on ionic 4-amino-1-methylpyridinium benzenesulfonate salts reveal noncentrosymmetric structures. These studies are crucial for understanding the molecular properties and potential applications in nonlinear optics (Anwar et al., 2000).

  • NMR Studies on Derivatives : NMR studies have revealed interesting structural dynamics in derivatives of 4-Methoxy-1-methylpyridin-2(1H)-one, such as carbamoyl group migration in pyrazole derivatives (Pathirana et al., 2013).

Potential Applications in Medicine and Biology

  • Antiviral Activity : Derivatives of 4-Methoxy-1-methylpyridin-2(1H)-one have shown potent and selective inhibition of HIV-1 reverse transcriptase, indicating potential applications in antiviral therapies (Dollé et al., 2000).

  • Anticancer Properties : Compounds like 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, related to 4-Methoxy-1-methylpyridin-2(1H)-one, have shown significant antiproliferative activity against tumor cells, indicating their potential as anticancer agents (Cui et al., 2017).

Safety And Hazards

This involves studying the toxicity, flammability, and environmental impact of the compound.


Future Directions

This could involve potential applications of the compound, areas for further research, and possible improvements in synthesis methods.


Please note that the availability of this information can vary depending on the compound. For a specific compound like “4-Methoxy-1-methylpyridin-2(1H)-one”, you may need to consult specialized databases or scientific literature. If you have access to them, databases like PubChem, ChemSpider, and the Cambridge Structural Database can be very helpful. Additionally, scientific literature databases like PubMed and Web of Science can provide articles related to your compound. Please make sure to handle all chemicals safely and ethically.


properties

IUPAC Name

4-methoxy-1-methylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-8-4-3-6(10-2)5-7(8)9/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHWLNNONMGZYNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=CC1=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00325381
Record name 4-methoxy-N-methylpyridone-2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00325381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-1-methylpyridin-2(1H)-one

CAS RN

41759-19-7
Record name NSC409911
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409911
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-methoxy-N-methylpyridone-2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00325381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
GA Swan - Journal of the Chemical Society, Perkin Transactions 1, 1985 - pubs.rsc.org
Hermidin has been isolated from Mercurialis perennis L. as a colourless, crystalline compound, shown by synthesis to be 5-hydroxy-4-methoxy-1-methylpyridine-2,6(1H,3H)-dione (2), …
Number of citations: 25 pubs.rsc.org
D Conreaux, E Bossharth, N Monteiro, P Desbordes… - Tetrahedron …, 2005 - Elsevier
It has been found that selective N-alkylation of 4-alkoxy-2-pyridones can be achieved under anhydrous, mild conditions with tetrabutylammonium iodide and potassium tert-butoxide …
Number of citations: 56 www.sciencedirect.com
S Tao, J Xiao, Y Li, F Sun, Y Du - Chinese Journal of Chemistry, 2021 - Wiley Online Library
Main observation and conclusion The reaction of pyridin‐2(1H)‐ones with PhICl 2 and NH 4 SCN enables an efficient regioselective thiocyanation, leading to the synthesis of the …
Number of citations: 10 onlinelibrary.wiley.com
J Li, C Zhang, H Xu, C Wang, R Dong… - Journal of Medicinal …, 2022 - ACS Publications
Pan-bromodomain and extra terminal (Pan-BET) inhibitors show profound efficacy but exhibit pharmacology-driven toxicities in clinical trials. The development of domain-selective BET …
Number of citations: 7 pubs.acs.org
L Wang, JK Pratt, T Soltwedel… - Journal of medicinal …, 2017 - ACS Publications
Members of the BET family of bromodomain containing proteins have been identified as potential targets for blocking proliferation in a variety of cancer cell lines. A two-dimensional …
Number of citations: 65 pubs.acs.org
R Rossi, F Bellina, M Lessi - Advanced Synthesis & Catalysis, 2012 - Wiley Online Library
The palladium‐catalyzed Suzuki–Miyaura reaction of multiply halogenated, electron‐rich and electron‐deficient heteroarenes is one of the most reliable and environmentally friendly …
Number of citations: 160 onlinelibrary.wiley.com

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